molecular formula C27H24N4O4 B7702659 N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7702659
M. Wt: 468.5 g/mol
InChI Key: NYDNONWIRVNCEP-UHFFFAOYSA-N
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Description

N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a substituted phenyl group. The final steps involve the formation of the pyrrolidine ring and the attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to a dihydro derivative.

Scientific Research Applications

N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to a receptor and modulate its activity, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The uniqueness of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-17-6-3-4-9-23(17)31-16-20(15-24(31)32)26(33)28-21-8-5-7-19(14-21)27-29-25(30-35-27)18-10-12-22(34-2)13-11-18/h3-14,20H,15-16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDNONWIRVNCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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